molecular formula C16H23N5S B12261948 N-methyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12261948
M. Wt: 317.5 g/mol
InChI Key: HNKKQHVODYBEJW-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C16H23N5S

Molecular Weight

317.5 g/mol

IUPAC Name

N-methyl-N-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H23N5S/c1-12(2)15-18-16(22-19-15)21-10-7-13(8-11-21)20(3)14-6-4-5-9-17-14/h4-6,9,12-13H,7-8,10-11H2,1-3H3

InChI Key

HNKKQHVODYBEJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.

    Piperidine Ring Formation: The piperidine ring can be constructed via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The thiadiazole and piperidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Uniqueness

N-methyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of a thiadiazole ring, a piperidine ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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